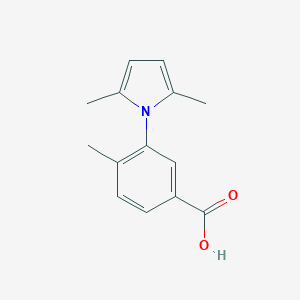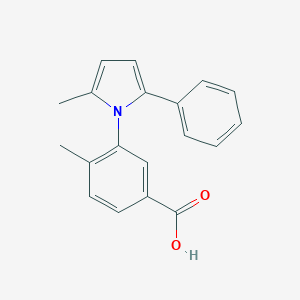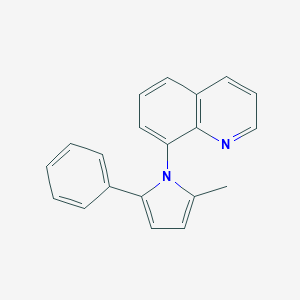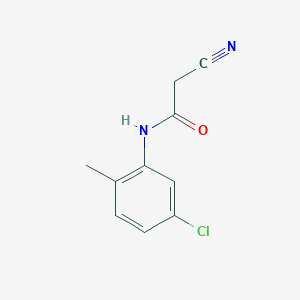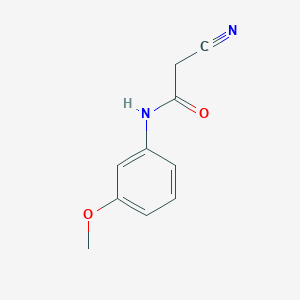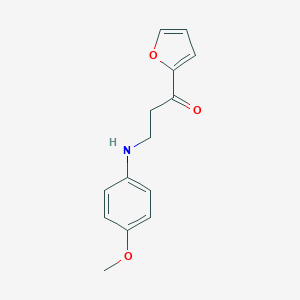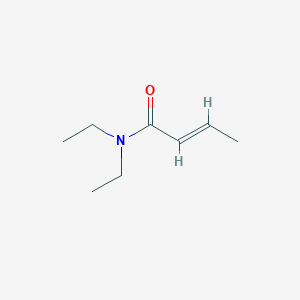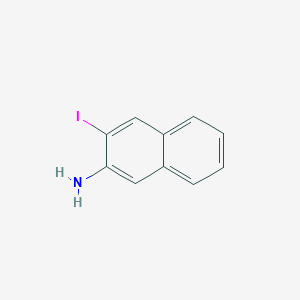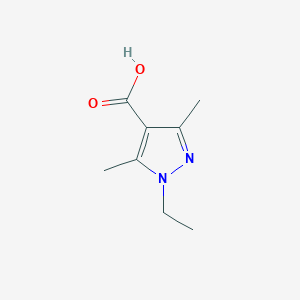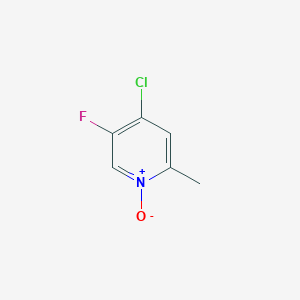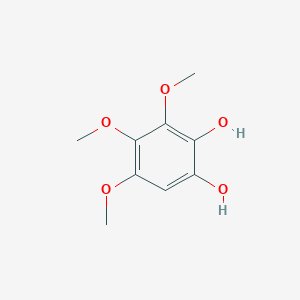
3,4,5-Trimethoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxybenzene-1,2-diol (TMBD) is a naturally occurring compound found in various plants, including tea leaves and grapefruit. It has gained attention in recent years due to its potential therapeutic properties and its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxybenzene-1,2-diol is not fully understood, but it is believed to involve its antioxidant properties. 3,4,5-Trimethoxybenzene-1,2-diol has been shown to scavenge free radicals and inhibit lipid peroxidation, which can lead to cellular damage. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
3,4,5-Trimethoxybenzene-1,2-diol has been shown to have various biochemical and physiological effects. In addition to its antioxidant properties, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to modulate various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol has been shown to have anti-inflammatory properties, which may be beneficial in the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3,4,5-Trimethoxybenzene-1,2-diol is its natural occurrence, which makes it readily available for research purposes. Additionally, 3,4,5-Trimethoxybenzene-1,2-diol is relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of 3,4,5-Trimethoxybenzene-1,2-diol is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3,4,5-Trimethoxybenzene-1,2-diol. One area of interest is its potential as a therapeutic agent in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, further research is needed to elucidate the mechanism of action of 3,4,5-Trimethoxybenzene-1,2-diol and to identify its molecular targets. Finally, research is needed to optimize the synthesis and formulation of 3,4,5-Trimethoxybenzene-1,2-diol for use in clinical trials.
Métodos De Síntesis
3,4,5-Trimethoxybenzene-1,2-diol can be synthesized through various methods, including chemical synthesis and extraction from natural sources. One of the commonly used methods involves the oxidation of 3,4,5-trimethoxytoluene using a strong oxidizing agent, such as potassium permanganate, in the presence of a catalyst. The resulting product is then treated with a reducing agent, such as sodium borohydride, to obtain 3,4,5-Trimethoxybenzene-1,2-diol.
Aplicaciones Científicas De Investigación
3,4,5-Trimethoxybenzene-1,2-diol has been the subject of several scientific studies, which have investigated its potential therapeutic properties. One of the most promising areas of research is its ability to modulate oxidative stress, which is implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. 3,4,5-Trimethoxybenzene-1,2-diol has been shown to scavenge free radicals and inhibit lipid peroxidation, thereby reducing oxidative stress.
Propiedades
Número CAS |
198203-73-5 |
|---|---|
Nombre del producto |
3,4,5-Trimethoxybenzene-1,2-diol |
Fórmula molecular |
C9H12O5 |
Peso molecular |
200.19 g/mol |
Nombre IUPAC |
3,4,5-trimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C9H12O5/c1-12-6-4-5(10)7(11)9(14-3)8(6)13-2/h4,10-11H,1-3H3 |
Clave InChI |
AJJOTRZNXDLQAH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
SMILES canónico |
COC1=C(C(=C(C(=C1)O)O)OC)OC |
Sinónimos |
1,2-Benzenediol, 3,4,5-trimethoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



